molecular formula C11H15ClF3N B6337398 Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 90389-05-2

Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No.: B6337398
CAS No.: 90389-05-2
M. Wt: 253.69 g/mol
InChI Key: DZFSVVBWIZCGCT-UHFFFAOYSA-N
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Description

Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves the following steps:

    Formation of the Trifluoromethylated Benzyl Chloride: The starting material, 4-(trifluoromethyl)benzyl chloride, can be synthesized by reacting 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic Substitution Reaction: The 4-(trifluoromethyl)benzyl chloride is then reacted with propylamine in the presence of a base such as sodium hydroxide (NaOH) to form Propyl({[4-(trifluoromethyl)phenyl]methyl})amine.

    Formation of Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Nitrated, sulfonated, or halogenated phenyl derivatives.

Scientific Research Applications

Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties, such as increased stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a similar trifluoromethyl group attached to a phenyl ring.

    Trifluoromethylphenylpiperazine: A compound used in research for its psychoactive properties.

    Trifluoromethylphenylhydrazine: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is unique due to its specific combination of a trifluoromethyl group and a propylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14;/h3-6,15H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFSVVBWIZCGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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